4-(6-Chloro-4-phenylquinolin-2-yl)phenol
Description
4-(6-Chloro-4-phenylquinolin-2-yl)phenol is a compound that belongs to the quinoline family, which is known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by a quinoline core substituted with a phenyl group at the 4-position and a chloro group at the 6-position, along with a phenol group at the 2-position.
Properties
IUPAC Name |
4-(6-chloro-4-phenylquinolin-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO/c22-16-8-11-20-19(12-16)18(14-4-2-1-3-5-14)13-21(23-20)15-6-9-17(24)10-7-15/h1-13,24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYIMYFAXXFUHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloro-4-phenylquinolin-2-yl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloro-4-phenylquinoline.
Reaction Conditions: The reaction is carried out in a three-neck flask with a glass stirrer. The temperature of the oil bath is maintained at 90°C for 1 hour and then increased to 140°C for 4 hours.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(6-Chloro-4-phenylquinolin-2-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The quinoline core can be reduced under specific conditions.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Properties
The compound exhibits notable biological activities, including antimicrobial and anticancer effects. Studies have shown that derivatives of quinoline compounds, including 4-(6-Chloro-4-phenylquinolin-2-yl)phenol, can inhibit the growth of various pathogens and cancer cell lines. For instance, research indicates that quinoline derivatives can effectively inhibit HIV-1 reverse transcriptase, a crucial enzyme for viral replication .
Case Study: Anticancer Activity
In a study examining the anticancer properties of quinoline derivatives, 4-(6-Chloro-4-phenylquinolin-2-yl)phenol was found to induce apoptosis in cancer cells through mechanisms involving DNA intercalation and reactive oxygen species (ROS) generation. The compound's ability to disrupt DNA replication pathways makes it a candidate for further development as an anticancer agent .
Organic Synthesis
Building Block for Complex Molecules
4-(6-Chloro-4-phenylquinolin-2-yl)phenol serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various derivatives through reactions such as Friedel-Crafts acylation and nucleophilic substitutions. These derivatives can then be utilized in synthesizing more complex organic compounds with potential pharmaceutical applications .
Data Table: Synthetic Pathways
| Reaction Type | Description | Example Compound |
|---|---|---|
| Friedel-Crafts Acylation | Introduction of acyl groups to aromatic systems | 4-(6-Acetamido-4-phenylquinolin-2-yl)phenol |
| Nucleophilic Substitution | Replacement of halides with nucleophiles | 4-(6-Hydroxy-4-phenylquinolin-2-yl)phenol |
| Condensation Reactions | Formation of larger heterocycles | 4-(6-Chloro-4-phthaloylquinolin-2-yl)phenol |
Materials Science
Organic Photonic Devices
Recent advancements highlight the potential use of 4-(6-Chloro-4-phenylquinolin-2-yl)phenol in developing organic photonic devices. Its luminescent properties make it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells. The compound's structural characteristics allow it to function effectively as a phosphor material, enhancing light emission efficiency .
Case Study: OLED Applications
A study on organic phosphors demonstrated that incorporating 4-(6-Chloro-4-phenylquinolin-2-yl)phenol into OLEDs significantly improved their quantum yield and stability. The findings suggest that this compound could play a crucial role in advancing organic electronics technology .
Mechanism of Action
The mechanism of action of 4-(6-Chloro-4-phenylquinolin-2-yl)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to various biological effects.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-4-phenylquinolin-2-ol
- N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]acetamide
Uniqueness
4-(6-Chloro-4-phenylquinolin-2-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenol group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various applications .
Biological Activity
The compound 4-(6-Chloro-4-phenylquinolin-2-yl)phenol is a member of the quinoline family, which has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.
Chemical Structure
The structure of 4-(6-Chloro-4-phenylquinolin-2-yl)phenol can be represented as follows:
The compound features a quinoline moiety substituted with a phenolic group and a chlorine atom, which may contribute to its biological efficacy.
Antimicrobial Activity
Quinoline derivatives have been extensively studied for their antimicrobial properties. The compound exhibits significant antibacterial activity against various pathogens. In a study evaluating several quinoline derivatives, it was found that compounds with similar structures demonstrated minimum inhibitory concentration (MIC) values ranging from to mg/mL against bacteria such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound | Target Organism | MIC (mg/mL) |
|---|---|---|
| 4-(6-Chloro-4-phenylquinolin-2-yl)phenol | Staphylococcus aureus | |
| Other derivatives | E. coli | |
| Other derivatives | Klebsiella pneumoniae |
Anticancer Activity
The anticancer potential of quinoline derivatives is well-documented. Research indicates that 4-(6-Chloro-4-phenylquinolin-2-yl)phenol exhibits cytotoxic effects on various cancer cell lines. For instance, in vitro studies have shown that this compound can induce apoptosis in cancer cells with IC50 values comparable to established chemotherapeutics like cisplatin .
Table 2: Cytotoxicity of 4-(6-Chloro-4-phenylquinolin-2-yl)phenol
Antiviral Activity
Recent studies have highlighted the antiviral properties of quinoline derivatives, particularly against viral infections such as H5N1 and potentially SARS-CoV-2. The lipophilicity and electron-withdrawing properties of substituents on the quinoline ring enhance antiviral activity. Compounds with similar structures have shown up to 91% inhibition of viral growth .
Case Study: Anticancer Efficacy
In a preclinical study involving various cancer cell lines, it was observed that the introduction of electron-withdrawing groups significantly enhanced the anticancer activity of quinoline derivatives. The study reported that compounds with IC50 values in the low micromolar range were more effective than traditional chemotherapy agents .
Case Study: Antimicrobial Efficacy
A comparative analysis of several quinoline derivatives demonstrated that those with chlorine substitutions exhibited superior antimicrobial activity against resistant strains of bacteria. This underscores the importance of structural modifications in enhancing biological efficacy .
Q & A
Q. What are the recommended methods for synthesizing 4-(6-Chloro-4-phenylquinolin-2-yl)phenol?
Synthesis typically involves coupling reactions between substituted quinolines and phenolic derivatives. For example, chlorinated quinoline precursors (e.g., 6-chloro-4-phenylquinoline) can undergo nucleophilic substitution or Suzuki-Miyaura coupling with phenolic moieties. Reaction conditions (e.g., catalysts like Pd(PPh₃)₄, solvent systems, temperature) must be optimized to avoid side products like dehalogenation or over-substitution . Characterization via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) is critical to confirm purity and structure.
Q. How can crystallographic data for this compound be obtained and interpreted?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for structure refinement and ORTEP-3 for graphical representation . Key parameters include bond lengths (e.g., C-Cl ~1.74 Å), angles, and torsional angles in the quinoline-phenol system. Compare with analogous structures (e.g., 6-chloro-4-phenylquinoline derivatives) to validate deviations caused by the phenolic substituent .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- NMR : ¹H NMR to identify aromatic protons (δ 6.5–8.5 ppm) and hydroxyl protons (δ ~5–6 ppm, broad). ¹³C NMR for quinoline carbons (e.g., C-Cl ~125 ppm).
- FT-IR : Confirm the phenolic -OH stretch (~3200–3600 cm⁻¹) and C-Cl vibration (~550–750 cm⁻¹).
- UV-Vis : Monitor π→π* transitions in the quinoline system (λmax ~250–300 nm) .
Advanced Research Questions
Q. How can computational modeling predict the electronic properties of this compound?
Density functional theory (DFT) with functionals like B3LYP/6-311+G(d,p) calculates HOMO-LUMO gaps, charge distribution, and electrostatic potential surfaces. For correlation-energy corrections, consider the Colle-Salvetti method . Molecular dynamics (MD) simulations can model solvation effects or interactions with biological targets (e.g., enzymes).
Q. What challenges arise in resolving hydrogen bonding patterns in its crystal structure?
Hydrogen bonding (e.g., phenolic -OH with adjacent quinoline N or Cl) influences packing motifs. Use graph set analysis (e.g., Etter’s rules) to classify motifs like D (donor) and A (acceptor) patterns . Discrepancies in bond angles or distances may indicate dynamic disorder, requiring high-resolution data (<1.0 Å) and anisotropic refinement in SHELXL .
Q. How do steric and electronic effects impact its reactivity in cross-coupling reactions?
The electron-withdrawing Cl and bulky phenyl groups reduce quinoline’s electrophilicity, necessitating stronger bases (e.g., Cs₂CO₃) or microwave-assisted conditions for Suzuki couplings. Substituent effects on reaction rates can be quantified via Hammett plots or DFT-calculated Fukui indices .
Methodological Notes
- Contradiction Handling : If SCXRD data conflicts with computational predictions (e.g., bond angles), re-examine refinement constraints or consider dynamic effects via temperature-dependent studies .
- Advanced Spectroscopy : Use 2D NMR (COSY, NOESY) to resolve overlapping signals in aromatic regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
